molecular formula C20H19ClN2O B2527372 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine CAS No. 861208-87-9

2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine

Cat. No. B2527372
CAS RN: 861208-87-9
M. Wt: 338.84
InChI Key: ZMQATVZOOAHWRF-UHFFFAOYSA-N
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Description

The compound 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine is a pyrimidine derivative that is of interest due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into related pyrimidine derivatives and their synthesis, molecular structures, and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of interest in the field of organic chemistry, particularly due to their relevance in pharmaceuticals. For instance, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine is described as a multi-step process involving nucleophilic substitution and coupling reactions, starting from 2,4,6-trichloropyrimidine . Another synthesis route involves halogenation, coupling, and nucleophilic reactions starting from pyrimidine-2, 4, 6(1H, 3H, 5H)-trione . These methods highlight the versatility of pyrimidine chemistry and the potential to adapt these synthetic strategies to create the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence their physical properties and reactivity. For example, a related compound exhibits a π-stacked chain of hydrogen-bonded dimers, demonstrating the importance of non-covalent interactions in the solid-state structure of these molecules . These insights can be applied to predict the molecular structure and behavior of this compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, which are essential for their functionalization and application in drug synthesis. The reaction of a pyrimidine derivative with hydrazonoyl chlorides to yield 1,2,4-triazolo[4,3-a]pyrimidine derivatives is an example of the chemical reactivity of these compounds . Such reactions are crucial for the development of new pharmaceuticals and can be relevant for further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. While the papers provided do not directly discuss the properties of this compound, they do provide information on related compounds. For instance, the magnetic behavior of a pyrimidine radical is discussed, which is influenced by its molecular geometry and intermolecular interactions . These properties are important for understanding the behavior of pyrimidine derivatives in different environments and can be used to infer the properties of the compound of interest.

Scientific Research Applications

Synthesis and Medicinal Applications

Pyrimidine derivatives, including 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine, are known for their broad spectrum of pharmacological activities. These compounds serve as essential precursors or active agents in the development of drugs targeting various diseases and conditions.

  • Hybrid Catalysts for Synthesis : Pyranopyrimidine scaffolds, related to the core structure of the compound , have been synthesized using diversified hybrid catalysts, highlighting their broader synthetic applications and bioavailability. These catalysts include organocatalysts, metal catalysts, and green solvents, emphasizing the importance of pyrimidine derivatives in medicinal and pharmaceutical industries (Parmar et al., 2023).

  • Optoelectronic Materials : Functionalized quinazolines and pyrimidines, including structures similar to the compound of interest, have found applications in electronic devices, luminescent elements, and photoelectric conversion elements. This review showcases the value of incorporating pyrimidine fragments into π-extended conjugated systems for novel optoelectronic materials (Lipunova et al., 2018).

Environmental Implications

  • Pesticide Industry Wastewater Treatment : Research has addressed the treatment of wastewater from the pesticide industry, which involves compounds related to pyrimidines. Biological processes and granular activated carbon have been shown to effectively remove pesticides, underscoring the environmental impact of pyrimidine derivatives (Goodwin et al., 2018).

properties

IUPAC Name

2-(4-tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O/c1-20(2,3)16-6-10-18(11-7-16)24-19-22-12-15(13-23-19)14-4-8-17(21)9-5-14/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQATVZOOAHWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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